Ethyl 2-amino-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-8-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the amino and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the quinoline ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the methoxy and carboxylate groups, making it less reactive.
8-Methoxyquinoline: Lacks the amino and carboxylate groups, limiting its biological activity.
Quinoline-3-carboxylate: Lacks the amino and methoxy groups, reducing its versatility .
Uniqueness
Ethyl 2-amino-8-methoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, which enhances its chemical reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-amino-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)15-12(9)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
XQGRROPUEFOVSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)N |
Origin of Product |
United States |
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